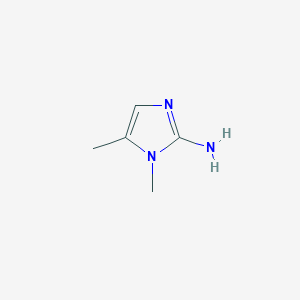

1,5-Dimethyl-1H-imidazol-2-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,5-dimethylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-7-5(6)8(4)2/h3H,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLEIGKIQLNEZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,5 Dimethyl 1h Imidazol 2 Amine and Its Derivatives

Direct and Atom-Economical Synthesis Approaches

Direct and atom-economical methods are at the forefront of modern organic synthesis, aiming to maximize the incorporation of all starting materials into the final product. For 1,5-Dimethyl-1H-imidazol-2-amine and its analogs, cyclization and multicomponent reactions are key strategies.

Cyclization and Annulation Strategies

The most common and direct route to the 2-aminoimidazole core involves the cyclization of a guanidine (B92328) derivative with an α-haloketone or its equivalent. In the context of this compound, this would typically involve the reaction of a 1-methylguanidine species with a propan-2-one derivative bearing a leaving group at the 1-position.

The general mechanism for this transformation begins with the nucleophilic attack of the guanidine on the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation and subsequent aromatization to form the imidazole (B134444) ring. mdpi.com The regioselectivity of the initial N-alkylation of the guanidine can influence the final substitution pattern of the imidazole product.

A divergent and efficient synthesis of substituted 2-aminoimidazoles has been developed starting from readily available 2-aminopyrimidines and α-bromocarbonyl compounds. nih.gov This method, which can be performed under conventional heating or microwave irradiation, proceeds through the formation of imidazo[1,2-a]pyrimidin-1-ium salts. Cleavage of these intermediates with hydrazine (B178648) or secondary amines leads to 1,4,5-trisubstituted 2-aminoimidazoles.

Palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates represent another advanced cyclization strategy. This method constructs both a C-N and a C-C bond during the annulation step, allowing for the rapid assembly of diversely substituted 2-aminoimidazoles.

Table 1: Examples of Cyclization Reactions for 2-Aminoimidazole Synthesis

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| α-chloroketones, guanidine derivatives | Choline (B1196258) chloride-urea (DES), 80 °C, 4-6 h | 2-Aminoimidazole derivatives | High | mdpi.com |

| 2-aminopyrimidines, α-bromocarbonyl compounds | Conventional heating or microwave irradiation | 1,4,5-trisubstituted 2-aminoimidazoles | Moderate to Good | nih.gov |

| N-propargyl guanidines, aryl triflates | Pd(OAc)₂, LiOtBu, PhCF₃, 100 °C, 3 h | N-tosyl-2-aminoimidazole derivatives | Good |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single synthetic operation. For the synthesis of 1,5-disubstituted 2-aminoimidazoles, MCRs provide a powerful tool for generating molecular diversity.

One notable MCR approach involves the reaction of 2-aminoimidazoles, triethyl orthoformate, and cyanamide (B42294) under microwave irradiation to produce 5-aza-7-deaza-adenines in good yields. researchgate.net While not directly yielding this compound, this demonstrates the utility of MCRs in elaborating the 2-aminoimidazole core.

Another efficient MCR for the synthesis of fused 5-amino and 5-iminoimidazo[1,2-a]imidazoles involves the reaction of 1-unsubstituted 2-aminoimidazoles with various aldehydes and isocyanides, catalyzed by zirconium(IV) chloride. nih.gov This approach allows for the creation of a library of N-fused ring systems with wide structural diversification. A one-pot, three-component synthesis of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a] mdpi.comresearchgate.netrsc.orgtriazines has also been developed, reacting 2-aminoimidazoles, trialkyl orthoesters, and cyanamide. curtin.edu.au

Table 2: Examples of Multicomponent Reactions for Imidazole Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| 2-Aminoimidazole | Triethyl orthoformate | Cyanamide | Microwave irradiation | 5-Aza-7-deaza-adenine | researchgate.net |

| 1-Unsubstituted 2-aminoimidazole | Aldehyde | Isocyanide | Zirconium(IV) chloride | 5-Amino/iminoimidazo[1,2-a]imidazole | nih.gov |

| 2-Aminoimidazole | Trialkyl orthoester | Cyanamide | Microwave or conventional heating | 2-Alkyl-4-aminoimidazo[1,2-a] mdpi.comresearchgate.netrsc.orgtriazine | curtin.edu.au |

Green Chemistry Approaches in 2-Aminoimidazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. For 2-aminoimidazoles, a significant advancement is the use of deep eutectic solvents (DESs) as a green reaction medium. mdpi.com

A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been achieved through a heterocyclodehydration process between α-chloroketones and guanidine derivatives in DESs like choline chloride-urea or choline chloride-glycerol. mdpi.com This method offers several advantages over traditional syntheses in volatile organic compounds (VOCs), including shorter reaction times (4-6 hours compared to 10-12 hours), milder reaction conditions (80 °C), and the ability to perform the reaction under air. mdpi.com Furthermore, the DES can often be recycled, and in some cases, the product can be isolated by simple filtration. mdpi.com

Another green approach involves the use of water as a solvent. A straightforward and mild synthesis of various arylamides, which can be precursors or derivatives of functionalized imidazoles, has been accomplished in water using benzotriazole (B28993) chemistry. researchgate.net This protocol is notable for its environmentally friendly nature, short reaction times, and high yields.

Functionalization and Derivatization Strategies

The modification of the this compound scaffold through functionalization and derivatization is crucial for tuning its physicochemical and biological properties. Key strategies include N-alkylation, N-acylation, and substitution reactions on the imidazole ring.

N-Alkylation and N-Acylation Reactions

N-alkylation of the imidazole ring or the exocyclic amino group can significantly impact the molecule's properties. The N-alkylation of imidazoles can be achieved using various alkylating agents such as alkyl halides. nih.gov The reaction of imidazole derivatives with dialkyl carbonates or alkylene carbonates also provides an effective method for N-alkylation. researchgate.net For instance, N-alkylation of imidazole, 2-methylimidazole, and 2-methyl-4-nitroimidazole has been performed to generate compounds with antibacterial activity. nih.gov A green and efficient N1-alkylation method for imidazole compounds utilizes carbonic esters in the presence of an organic tertiary amine catalyst. google.com

N-acylation is a common method for protecting the amino group or for introducing new functional moieties. The N-acylation of amines can be carried out using acylating agents like acid anhydrides or acyl chlorides. researchgate.net An efficient and green protocol for the N-acylation of various amines has been developed in water using benzotriazole-mediated chemistry. researchgate.net This method is applicable to a wide range of amines, including those that are part of a heterocyclic system.

Table 3: General Functionalization Reactions of Imidazole Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halides, Base | N-alkylated imidazoles | nih.gov |

| N-Alkylation | Carbonic esters, Organic tertiary amine catalyst, 80-140 °C | N1-alkylated imidazoles | google.com |

| N-Acylation | Carboxylic acids, Benzotriazole chemistry, Water, rt or MW | N-acylated amines | researchgate.net |

Substitution Reactions on the Imidazole Ring

Electrophilic substitution on the imidazole ring is a key method for introducing substituents at the carbon atoms. The electron-rich nature of the imidazole ring facilitates electrophilic attack, typically at the C4 or C5 positions.

Halogenation, such as bromination, is a common electrophilic substitution reaction. The bromination of imidazoles can be achieved using reagents like N-bromosuccinimide (NBS). For instance, Pd2(dba)3-catalyzed amination has been successfully performed on C5-bromo-imidazo[2,1-b] mdpi.comresearchgate.netnih.govthiadiazole, which was initially synthesized by bromination with NBS. researchgate.net Copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides has also been demonstrated using alkyl bromides as the halogen source in DMSO. beilstein-journals.org These examples, while on different heterocyclic systems, illustrate the feasibility of selective halogenation which could be applicable to this compound. Given the substitution pattern of this compound, electrophilic substitution would be expected to occur at the C4 position.

Formation of Fused Heterocyclic Systems from 2-Aminoimidazoles

The versatile reactivity of the 2-aminoimidazole scaffold, a key structural feature of this compound, allows for its effective use as a building block in the synthesis of various fused heterocyclic systems. The endocyclic and exocyclic nitrogen atoms of the 2-aminoimidazole core possess nucleophilic character, enabling them to react with a range of electrophilic reagents to construct new rings. This section explores the synthetic methodologies for creating fused pyrimidine (B1678525) and triazine ring systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. While specific examples detailing the use of this compound in these reactions are not extensively documented in the reviewed literature, the general synthetic strategies for analogous 2-aminoimidazole and 2-aminopyrimidine (B69317) derivatives provide a strong basis for their application to this specific compound.

The construction of imidazo[1,2-a]pyrimidines, for instance, is a well-established transformation that typically involves the reaction of a 2-amino-azaheterocycle with a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.orgacs.org These reactions, often catalyzed by acids or metals, proceed through a cyclocondensation mechanism. Similarly, imidazo[1,2-a] acs.orgnih.govmdpi.comtriazines can be synthesized from 2-aminoimidazoles through reactions with reagents that provide the necessary carbon and nitrogen atoms to form the triazine ring. nih.gov The presence of the methyl groups at the 1- and 5-positions of this compound is expected to influence the reactivity and potentially the regioselectivity of these cyclization reactions.

Imidazo[1,2-a]pyrimidine Synthesis

The synthesis of imidazo[1,2-a]pyrimidines often utilizes the reaction of a 2-amino-heterocycle with β-dicarbonyl compounds or α-haloketones. nih.govnih.gov For example, the condensation of 2-aminopyrimidine with various α-bromoketones has been shown to be an effective method for the preparation of a range of 2-arylimidazo[1,2-a]pyrimidines. nih.govnih.gov These reactions can be facilitated by microwave irradiation and catalyzed by basic alumina, offering an environmentally friendly approach. nih.gov The general reaction involves the initial N-alkylation of the endocyclic nitrogen of the 2-amino-heterocycle by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused aromatic system.

While direct examples with this compound are scarce, the reaction of 2-aminopyrimidine with 2-bromoacetophenone (B140003) derivatives provides a clear precedent. nih.gov The reaction of 2-aminopyrimidine and 2-bromoacetophenone in acetone (B3395972) at room temperature yields 2-phenylimidazo[1,2-a]pyrimidine. nih.gov This methodology is expected to be applicable to this compound, which would likely lead to the formation of the corresponding 2,3-dihydro-1,5-dimethyl-imidazo[1,2-a]pyrimidinium intermediate, followed by aromatization.

| Precursor 1 | Precursor 2 | Product | Conditions | Yield | Reference |

| 2-Aminopyrimidine | 2-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyrimidine | Acetone, rt, overnight | - | nih.gov |

| 2-Aminopyrimidine | Various 2-bromoarylketones | 2-Aryl-imidazo[1,2-a]pyrimidines | Basic Al2O3, microwave | Good | nih.gov |

| 2-Aminopyrimidine | Aryl Ketones | 2-Aryl-imidazo[1,2-a]pyrimidines | Gold nanoparticles, green solvent, heat | High | mdpi.com |

Imidazo[1,2-a] acs.orgnih.govmdpi.comtriazine Synthesis

The synthesis of imidazo[1,2-a] acs.orgnih.govmdpi.comtriazines from 2-aminoimidazoles represents another important route to fused heterocyclic systems. These compounds can be prepared through various strategies, including the reaction of 2-amino-1,3,5-triazines with ketones. beilstein-journals.org An iodine-mediated annulation of 2-amino-1,3,5-triazines with a range of ketones, including acetophenones and propiophenone, has been reported to produce imidazo[1,2-a] acs.orgnih.govmdpi.comtriazines. beilstein-journals.org This reaction demonstrates the versatility of using readily available starting materials for the construction of complex heterocyclic frameworks.

Another approach involves the cyclocondensation of 2-benzimidazolylguanidine with various reactants to form 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines. nih.gov Although this example involves a benzimidazole (B57391) core, the underlying principle of using a guanidine moiety for the construction of the triazine ring is relevant. Given that 2-aminoimidazoles are cyclic guanidines, their reaction with appropriate C-N-C synthons could be a viable route to imidazo[1,2-a] acs.orgnih.govmdpi.comtriazines.

| Precursor 1 | Precursor 2 | Product | Conditions | Yield | Reference |

| 2-Amino acs.orgnih.govmdpi.comtriazines | Ketones | Imidazo[1,2-a] acs.orgnih.govmdpi.comtriazines | I2-mediated annulation | - | beilstein-journals.org |

| 2-Benzimidazolylguanidine | Various reactants | 4-Substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines | Cyclization | - | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1,5 Dimethyl 1h Imidazol 2 Amine Analogs

Exploration of Tautomeric Equilibria and Forms in 2-Aminoimidazoles

The 2-aminoimidazole core is subject to prototropic tautomerism, a process involving the migration of a proton between two atoms within the same molecule. rsc.orgwikipedia.org This phenomenon is crucial as the different tautomeric forms can exhibit distinct chemical and biological properties. For 2-aminoimidazole derivatives, the primary equilibrium is between the amino and imino forms.

In the case of 1,5-Dimethyl-1H-imidazol-2-amine, three principal tautomeric forms can be considered: the 2-amino form, and two imino forms where the exocyclic nitrogen is double-bonded to the C2 position of the imidazole (B134444) ring, with the proton residing on either the N1 or N3 nitrogen of the ring.

Computational studies, such as Density Functional Theory (DFT) calculations, on related systems like moxonidine, which contains a 2-imino-imidazolidine fragment, suggest that the imino tautomer is generally more stable than the amino tautomer in the gas phase. rsc.org However, the tautomeric preference is significantly influenced by factors such as the substitution pattern on the imidazole ring and the nature of the solvent. rsc.orgnih.govresearchgate.netmdpi.com

For instance, studies on (imidazole)imidazolidine-N-aryl(alkyl) systems have shown that conjugation plays a pronounced role in determining tautomer stability. rsc.org When double bonds participate in conjugation towards the endocyclic nitrogen atoms, the amino tautomer is often stabilized. Conversely, conjugation towards the exocyclic nitrogen atom tends to stabilize the imino tautomer. rsc.org The presence of methyl groups at the N1 and C5 positions in this compound will influence the electronic distribution and steric environment, thereby affecting the tautomeric equilibrium.

Experimental investigations using techniques like NMR spectroscopy on various 2-aminobenzimidazoles and other heterocyclic systems have provided insights into the dynamic exchange between tautomeric forms in solution. researchgate.netnih.gov The relative populations of the tautomers can be altered by changing the solvent, temperature, or pH. nih.govnih.gov For example, in some 2-aminopyrroles, the amino tautomer is favored in solvents that are hydrogen bond acceptors. While specific experimental data for this compound is not extensively documented, the principles derived from these analogous systems provide a strong basis for understanding its tautomeric behavior.

Reaction Pathways and Proposed Mechanisms

The reactivity of this compound is characterized by the dual nature of the 2-aminoimidazole nucleus, which can participate in a variety of chemical transformations. researchgate.net The synthesis of 1,5-disubstituted-2-aminoimidazoles can be achieved through several routes, providing access to a library of analogs for further study. nih.gov

One common synthetic approach involves the condensation of α-haloketones with guanidine (B92328) derivatives. A greener modification of this method utilizes deep eutectic solvents (DESs) like choline (B1196258) chloride-urea, which can facilitate the heterocyclodehydration process under milder conditions and often without the need for an inert atmosphere. mdpi.com

Table 1: Synthesis of 2-Aminoimidazoles in Different Solvents

| Entry | Solvent | Conditions | Time (h) | Yield (%) |

| 1 | ChCl-Gly (1:2) | 80 °C | 4-6 | High |

| 2 | THF | Reflux, Argon | 12 | 81 |

Data adapted from a study on the synthesis of N,5-diphenyl-1H-imidazol-2-amine, illustrating the efficiency of deep eutectic solvents. mdpi.com

Another powerful method for the construction of substituted 2-aminoimidazoles is the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. acs.orgnih.gov This methodology allows for the formation of both a C-N and a C-C bond in a single step, enabling the rapid assembly of complex 2-aminoimidazole structures. nih.gov The mechanism of this reaction is proposed to involve the oxidative addition of the palladium catalyst to the aryl triflate, followed by insertion of the alkyne and subsequent reductive elimination to form the imidazole ring.

The reactivity of the 2-amino group is also of significant interest. For example, N-demethylation has been identified as a metabolic pathway for related aminoimidazole-containing compounds. nih.gov This reaction is often catalyzed by cytochrome P450 enzymes and involves the oxidation of the N-methyl group, leading to its removal. researchgate.net Furthermore, the 2-aminoimidazole moiety can be activated for use in non-enzymatic replication studies, highlighting its versatile chemical handle. nih.gov

Metal Coordination Chemistry and Ligand Reactivity Studies

The 2-aminoimidazole scaffold, with its multiple nitrogen atoms, is an excellent ligand for coordinating with a wide range of metal ions. mdpi.com The coordination chemistry of these compounds is critical to their role in biological systems and their application in catalysis and materials science. nih.gov

In this compound, coordination to a metal center can occur through the exocyclic amino nitrogen or one of the endocyclic imidazole nitrogens. The specific coordination mode is influenced by the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

The synthesis of metal complexes with benzimidazole-derived ligands, which share structural similarities with 2-aminoimidazoles, often involves the reaction of the ligand with a metal salt in a suitable solvent like ethanol. nih.gov The resulting complexes can exhibit various geometries, including tetrahedral and octahedral, depending on the coordination number of the metal ion.

Table 2: Examples of Metal Complexes with Benzimidazole-Derived Ligands

| Complex | Metal Ion | Ligand | Yield (%) |

| C2 | Zn(II) | 2-(5-methyl-benzimidazol-2-yl)-phenol | 92 |

| C6 | Cu(II) | 2-(5-methyl-benzimidazol-2-yl)-phenol | 62 |

Data from a study on the synthesis and characterization of metal complexes with benzimidazole (B57391) derivatives. nih.gov

The reactivity of the ligand can be altered upon coordination to a metal center. For example, the acidity of the N-H protons can be increased, making the ligand more susceptible to deprotonation. The electronic properties of the imidazole ring can also be modified, which can influence its participation in subsequent reactions. The study of these metal complexes provides valuable insights into the fundamental principles of coordination chemistry and the potential applications of these compounds as catalysts or functional materials. mdpi.commdpi.com

Advanced Spectroscopic and Structural Characterization of 1,5 Dimethyl 1h Imidazol 2 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. Both one-dimensional and two-dimensional NMR methods are instrumental in piecing together the molecular puzzle of 1,5-Dimethyl-1H-imidazol-2-amine and its related structures.

One-Dimensional NMR (¹H and ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the number and types of protons and carbon atoms in a molecule, respectively. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the nuclei.

For derivatives of this compound, characteristic signals are observed. In ¹H NMR spectra, the protons of the imidazole (B134444) ring typically appear in the range of 6.77-7.66 ppm. researchgate.net The methyl groups attached to the nitrogen and the imidazole ring give rise to distinct singlets. For instance, in a related dimethylimidazole compound, the methyl protons show signals at specific chemical shifts, which can be precisely assigned. nih.gov

In ¹³C NMR spectroscopy, the carbon atoms of the imidazole ring resonate at characteristic downfield shifts, generally between 124.87 and 132.43 ppm for C4/C5. researchgate.net The signals for the methyl carbons appear at much higher field. The precise chemical shifts are sensitive to the solvent used and the presence of substituents on the imidazole core. rsc.org For example, the chemical shifts for ¹H and ¹³C nuclei are often referenced to the residual solvent signals, such as CDCl₃ (δH = 7.26 ppm, δC = 77.2 ppm) or DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm). rsc.orgacs.org

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| Generic Imidazole Protons | - | 6.77-7.66 | - | researchgate.net |

| Generic Imidazole Carbons (C4/C5) | - | - | 124.87-132.43 | researchgate.net |

| 1-Methyl-3-(4-chlorophenyl)imidazolin-2-one | CDCl₃ | 7.55-7.46 (m, 2H, ArH), 7.37-7.28 (m, 2H, ArH), 6.51 (d, 1H), 6.31 (d, 1H), 3.26 (s, 3H, CH₃) | - | rsc.org |

| 1-Methyl-3-(4-methoxyphenyl)imidazolin-2-one | CDCl₃ | 7.54-7.41 (m, 2H, ArH), 6.98-6.89 (m, 2H, ArH), 6.50 (d, 1H), 6.30 (d, 1H), 3.83 (s, 3H, OCH₃), 3.32 (s, 3H, NCH₃) | - | rsc.org |

Two-Dimensional NMR Techniques (HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C signals and to establish connectivity between different parts of the molecule, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

The HSQC experiment correlates the signals of protons directly attached to carbon atoms, providing a clear map of C-H one-bond connectivities. columbia.edu This is particularly useful for assigning the protons and carbons of the imidazole ring and the methyl substituents. rsc.orghmdb.ca An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

The HMBC experiment, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This long-range correlation is crucial for piecing together the molecular skeleton. For example, an HMBC spectrum can show a cross-peak between the protons of a methyl group and the carbon atoms of the imidazole ring, confirming their connectivity. rsc.org The assignments of NMR signals for complex imidazole derivatives are often based on a combination of 1D and 2D NMR experiments, including HSQC and HMBC. rsc.org

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound and its derivatives, mass spectrometry provides crucial confirmation of their identity. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the molecular formula. rsc.org Electron ionization (EI) and electrospray ionization (ESI) are common ionization methods used. rsc.orgnist.gov The mass spectrum of 1,2-dimethyl-1H-imidazole, for example, shows a distinct molecular ion peak corresponding to its molecular weight. nist.gov In many studies, the calculated (calcd) m/z value is compared with the found value to confirm the synthesis of the target compound. rsc.org

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| C₁₀H₁₀N₂O | ESI | 174.2 | 175.1 [M+H]⁺, 197.5 [M+Na]⁺ | rsc.org |

| C₆H₈N₄O₂ | ESI | 168.1 | 192.2 [M+Na]⁺ | rsc.org |

| C₂₉H₃₂N₂O₃ | EI | 456.2407 [M•]⁺ | 456.2403 | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹), which are characteristic of particular functional groups. For imidazole-containing compounds, characteristic peaks for C-N and C=N stretching vibrations can be observed. mdpi.com For instance, in the FTIR spectra of an imidazole-functionalized polycarbonate, a characteristic peak at 1107 cm⁻¹ represents the stretching vibration of the C-N bond in the amide on the side chain. acs.org

Ultraviolet-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. Imidazole and its derivatives typically exhibit characteristic absorption peaks in the UV region. For example, imidazole itself has a characteristic absorption peak around 209 nm. mdpi.com The position of this peak can be influenced by substituents on the imidazole ring. 4-methyl-imidazole, for instance, shows a red-shift to 217 nm. mdpi.com These absorptions correspond to π-π* transitions within the aromatic imidazole ring. researchgate.net

| Technique | Compound/Functional Group | Characteristic Peak(s) | Reference |

|---|---|---|---|

| IR | C-N Stretch | ~1107 cm⁻¹ | acs.org |

| IR | C=N Stretch | - | mdpi.com |

| UV-Vis | Imidazole | ~209 nm | mdpi.com |

| UV-Vis | 4-Methyl-imidazole | ~217 nm | mdpi.com |

X-ray Crystallography and Solid-State Structural Elucidation

While spectroscopic methods provide information about molecular connectivity and functional groups, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state.

Crystal Structure Determination and Analysis

X-ray crystallography involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides the precise positions of atoms within the crystal lattice, revealing bond lengths, bond angles, and intermolecular interactions.

For several imidazole derivatives, crystal structures have been determined, confirming their molecular geometry and packing in the solid state. For example, the crystal structure of a new 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole (B57391) moiety confirmed its triclinic, P-1 space group. researchgate.net The Cambridge Structural Database (CSD) is a repository for such crystal structure data. For instance, the CCDC number 126614 corresponds to the crystal structure of 5-Amino-1,2-dimethylimidazole. nih.gov These crystal structures are invaluable for understanding the steric and electronic properties of the molecules and for rationalizing their reactivity and interactions.

Intermolecular Interactions and Supramolecular Assembly

The molecular structure of this compound possesses key features that facilitate these interactions: a hydrogen bond donor (the amine N-H), hydrogen bond acceptors (the sp²-hybridized ring nitrogen and the exocyclic amine nitrogen), and an aromatic imidazole ring capable of engaging in π-stacking.

Hydrogen Bonding:

The most significant intermolecular interactions in the crystal lattice of this compound are expected to be hydrogen bonds. The primary amine group (-NH₂) provides a strong hydrogen bond donor site, while the lone pair of electrons on the endocyclic sp² nitrogen atom (N3) and the exocyclic amine nitrogen serve as hydrogen bond acceptors. This allows for the formation of robust and directional hydrogen-bonding networks.

Based on studies of related imidazole compounds, it is anticipated that the most prevalent hydrogen bonding motif would be N-H···N interactions. acs.orgresearchgate.net Specifically, the amine hydrogen of one molecule would form a hydrogen bond with the imidazole ring nitrogen of an adjacent molecule. This type of interaction is a common feature in the crystal structures of many imidazole-containing compounds and plays a crucial role in the formation of chains or more complex assemblies. acs.orgiucr.org

Illustrative Hydrogen Bond Parameters for Imidazole Derivatives

| Donor (D) - Hydrogen (H)···Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···N | ~ 0.86 - 1.02 | ~ 1.8 - 2.2 | ~ 2.8 - 3.2 | ~ 150 - 180 |

| C-H···N | ~ 0.95 - 1.08 | ~ 2.2 - 2.8 | ~ 3.1 - 3.8 | ~ 120 - 170 |

| C-H···π | ~ 0.95 - 1.08 | ~ 2.5 - 3.0 | ~ 3.4 - 4.0 | ~ 130 - 160 |

Note: This table presents typical ranges for hydrogen bond geometries in related imidazole-containing crystal structures and is intended for illustrative purposes.

Supramolecular Assembly:

The interplay of these hydrogen bonds is expected to lead to the formation of well-defined supramolecular assemblies. A common motif in related structures is the formation of one-dimensional chains or tapes through catemeric N-H···N hydrogen bonds. researchgate.net These chains can then be further organized into two- or three-dimensional networks through weaker interactions.

π-π Stacking:

While hydrogen bonding is predicted to be the dominant force, π-π stacking interactions between the imidazole rings of adjacent molecules may also contribute to the stability of the crystal lattice. The extent of this interaction would depend on the relative orientation of the molecules in the crystal. In many substituted imidazoles, parallel-displaced or T-shaped arrangements are observed, which maximize attractive electrostatic interactions and minimize repulsion. The presence of the methyl groups on the imidazole ring might influence the geometry of any potential π-stacking.

Computational Chemistry and Theoretical Modeling of 1,5 Dimethyl 1h Imidazol 2 Amine Structures

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. Methods such as Density Functional Theory (DFT), Ab Initio, and Semi-Empirical approaches are employed to solve the Schrödinger equation for a given molecule. DFT, particularly with functionals like B3LYP, has become a standard due to its balance of accuracy and computational cost, making it well-suited for studying imidazole (B134444) systems. These calculations are foundational for geometry optimization, vibrational analysis, and understanding the electronic landscape of a molecule.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a molecule like 1,5-Dimethyl-1H-imidazol-2-amine, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For instance, the N-H stretching vibrations of the amine group are typically observed in the 3300–3500 cm⁻¹ region.

While specific data for this compound is scarce, the table below shows representative optimized geometrical parameters for a related benzimidazole (B57391) derivative, calculated using the B3LYP method, which illustrates the type of data obtained from such studies.

Table 1: Representative Optimized Geometrical Parameters for an Imidazole Derivative Data based on a study of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline using the B3LYP/6-31G(d) method.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | N1-C2 | 1.385 |

| Bond Length | C2-N3 | 1.321 |

| Bond Length | N1-C7a | 1.396 |

| Bond Angle | N1-C2-N3 | 113.4 |

| Bond Angle | C2-N1-C7a | 107.2 |

| Bond Angle | C2-N3-C3a | 107.9 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. In many imidazole derivatives, the HOMO is often localized on the electron-rich imidazole ring, while the LUMO's location can vary depending on the substituents.

Table 2: Representative FMO Properties of Imidazole Derivatives Calculated using DFT methods.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1,1'-(5-bromo-1H-imidazole-2,4-diyl)dipyrimidine-2,4(1H,3H)-dione | -6.297 | -1.810 | 4.487 |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.282 | -1.272 | 4.010 |

| 2-aminobenzimidazole | -5.451 | -0.512 | 4.939 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would be expected to show significant negative potential around the nitrogen atoms of the imidazole ring and the exocyclic amine group, reflecting their lone pairs of electrons and their character as Lewis basic centers. The hydrogen atoms of the amine group would exhibit a positive potential, making them sites for hydrogen bonding and interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. In substituted imidazoles, significant stabilization often arises from the interaction of lone pair orbitals (n) on nitrogen atoms with the antibonding π* orbitals of the imidazole ring, indicating electron delocalization.

Table 3: Representative NBO Donor-Acceptor Interactions in an Imidazole Derivative Data based on a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-N3) | 38.5 |

| LP(1) N3 | π(C4-C5) | 25.1 |

| π(C4-C5) | π(N1-C2) | 20.8 |

| π(C4-C5) | π(C2-N3) | 18.9 |

Tautomeric Preference and Stability Studies

2-Aminoimidazole derivatives, including this compound, can theoretically exist in different tautomeric forms, primarily the amino and imino forms. Computational chemistry is an invaluable tool for determining the relative stabilities of these tautomers. By calculating the ground-state energies of each possible tautomer using a high-level method like DFT, one can predict which form is thermodynamically preferred. The tautomer with the lowest calculated energy is considered the most stable. Factors such as intramolecular hydrogen bonding, aromaticity, and solvent effects can influence the tautomeric equilibrium. For many 2-amino-heterocycles, the amino form is found to be more stable than the imino form, a preference that can be quantified by the energy difference between the optimized structures.

Reaction Mechanism Elucidation through Computational Approaches

Computational methods are extensively used to elucidate reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For a reaction involving this compound, such as N-alkylation or acylation, computational studies could predict the most likely reaction pathway.

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand how substituents on the imidazole ring affect its reactivity. These studies provide a molecular-level understanding of bond-breaking and bond-forming processes that is often inaccessible through experimental means alone.

Molecular Modeling for Ligand-Target Interactions (Methodological Aspects)nih.gov

The exploration of how this compound interacts with biological targets is greatly enhanced by computational chemistry and theoretical modeling. These in silico methods provide a molecular-level understanding of the interactions that govern the ligand's potential biological activity, guiding further experimental studies. The primary methodologies employed include molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT).

Molecular Docking: This is a foundational computational technique used to predict the preferred orientation of a ligand when bound to a target protein. plos.orgnih.gov For a molecule like this compound, the process begins by obtaining or modeling the three-dimensional structures of both the ligand and the target protein. dergipark.org.tr The ligand's structure is optimized to find its lowest energy conformation, often using software like ChemDraw and Chem3D. dergipark.org.tr Docking programs, such as AutoDock Vina, then systematically sample a vast number of potential binding poses of the ligand within the protein's active site. nih.gov

These programs use a scoring function to estimate the binding affinity for each pose, typically expressed as a free energy of binding (kcal/mol). researchgate.net The pose with the most favorable (lowest) score is considered the most likely binding mode. dergipark.org.tr Analysis of the top-ranked poses reveals crucial non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-target complex. nih.gov This method is instrumental in identifying potential biological targets and understanding the structural basis of the ligand's activity.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the ligand-target complex over time. mdpi.comnih.gov Starting with the best-docked pose, an MD simulation calculates the atomic forces and subsequent movements of every atom in the system, including the protein, the ligand, and surrounding solvent molecules. gauss-centre.euresearchgate.net This is achieved by numerically solving Newton's equations of motion for the system. mdpi.com

Simulations run over nanoseconds or even microseconds can reveal the stability of the ligand in the binding pocket, conformational changes in the protein upon binding, and the persistence of key intermolecular interactions. mdpi.comnih.gov Software packages like GROMACS are commonly used for these simulations. researchgate.net The insights gained from MD are critical for validating docking results and understanding the kinetics and thermodynamics of the binding process, providing a more realistic picture of the interaction in a biological environment. gauss-centre.eunih.gov

Density Functional Theory (DFT) Studies: DFT is a quantum mechanical method used to investigate the electronic properties of the ligand itself, which are fundamental to its reactivity and interaction capabilities. longdom.orgnumberanalytics.com By calculating the electron density of this compound, DFT can predict a range of molecular properties. researchgate.netnih.gov This method is often employed at a specific level of theory, such as B3LYP, with a basis set like 6-31G**, to optimize the molecular geometry and calculate electronic parameters. nih.govmdpi.com

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. Additionally, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting regions prone to electrophilic or nucleophilic attack. These intrinsic properties determined by DFT are essential for rationalizing the binding interactions observed in docking and MD simulations. longdom.org

Together, these computational methodologies provide a powerful, multi-faceted approach to understanding the potential interactions of this compound at a molecular level, guiding its development and application in chemical and biological research.

| Computational Method | Primary Purpose | Key Outputs | Common Software |

| Molecular Docking | Predicts the binding pose and affinity of a ligand to a protein target. nih.gov | Binding energy (score), interaction types (H-bonds, etc.), 3D orientation of ligand in active site. nih.gov | AutoDock Vina, UCSF Chimera nih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms in the ligand-protein complex over time to assess stability. mdpi.com | Trajectory of atomic positions, conformational changes, root-mean-square deviation (RMSD), interaction stability. nih.gov | GROMACS, AMBER researchgate.net |

| Density Functional Theory (DFT) | Calculates the electronic structure and intrinsic properties of the ligand. longdom.orgnumberanalytics.com | Optimized molecular geometry, HOMO-LUMO energies, molecular electrostatic potential (MEP) maps, reactivity descriptors. nih.gov | Gaussian, Spartan nih.govmdpi.com |

| DFT-Calculated Parameter | Description | Significance for Ligand-Target Interaction |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A small gap implies high chemical reactivity and low kinetic stability, suggesting the molecule is more likely to interact with a target. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution on the molecule's surface. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for electrostatic interactions and hydrogen bonding with the target. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | Calculated from the HOMO-LUMO gap, it relates to the stability of the molecule. |

| Electronic Chemical Potential (μ) | Related to the escaping tendency of electrons from an equilibrium system. | Provides insight into the molecule's overall reactivity. |

Applications of 1,5 Dimethyl 1h Imidazol 2 Amine and Its Synthesized Derivatives in Chemical Research

Role as Versatile Building Blocks in Organic Synthesis

The 2-aminoimidazole scaffold, exemplified by 1,5-Dimethyl-1H-imidazol-2-amine, is a highly versatile building block for the construction of more complex molecular architectures. The presence of multiple reactive sites—the exocyclic amino group and the electron-rich heterocyclic ring—allows for a wide range of chemical transformations.

The primary amino group readily participates in common reactions such as acylation, condensation, and cyclization. These reactions enable the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and natural products. For instance, similar amino-imidazoles can react with diketones or α,β-unsaturated carbonyl compounds to yield polycyclic structures. Furthermore, the imidazole (B134444) ring system itself can undergo various substitution reactions, allowing for extensive functionalization. The development of new synthetic methodologies, including acid-mediated transformations and multicomponent reactions, continues to expand the library of accessible imidazole derivatives. researchgate.netnih.gov

Table 1: Key Synthetic Reactions Involving the 2-Aminoimidazole Scaffold

| Reaction Type | Reagent Class | Resulting Structure | Reference |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | N-acylated imidazole derivatives | |

| Condensation | Aldehydes, Ketones | Schiff bases, Fused heterocycles | |

| Cyclization | Diketones, Dicarbonyls | Polycyclic imidazole systems | |

| Substitution | Electrophiles | Ring-functionalized imidazoles | |

| Oxidation | Oxidizing agents | Oxidized imidazole derivatives |

Advanced Materials Science Applications

The imidazole core is a crucial structural element in the design of functional materials due to its electronic properties and ability to participate in non-covalent interactions. nih.gov Compounds like this compound are valuable in materials science for their potential to act as ligands in the formation of metal-containing polymers and supramolecular assemblies.

The nitrogen atoms within the imidazole ring and the exocyclic amine can coordinate with metal ions, making these compounds ideal building blocks for metal-organic frameworks (MOFs) and coordination polymers. Research has shown that imidazole-functionalized polymers can effectively bind to metal ions such as copper (Cu²⁺), leading to the formation of structured nanomaterials. acs.org These materials can be designed to have specific properties for applications in areas like gas storage, separation, or as precursors for novel materials. Additionally, the inherent stability of the imidazole ring contributes to the thermal stability of the resulting polymers and materials. Imidazole derivatives have also found use in the development of specialized agrochemicals and as components in N-heterocyclic carbene ligands for material science applications. nih.gov

Table 2: Potential Applications in Materials Science

| Application Area | Role of Imidazole Derivative | Potential Material | Reference |

|---|---|---|---|

| Coordination Polymers | Ligand for metal ion connection | Metal-Organic Frameworks (MOFs) | |

| Functional Polymers | Monomeric unit with metal-binding sites | Imidazole-modified polycarbonates | acs.org |

| Supramolecular Chemistry | Building block for self-assembly | Supramolecular assemblies | |

| Agrochemicals | Core scaffold for active compounds | Novel pesticides/herbicides | nih.gov |

Coordination Chemistry Applications

In the field of coordination chemistry, 2-aminoimidazole derivatives are recognized as effective ligands for a variety of metal ions. chemicalbook.com this compound possesses three potential nitrogen donor atoms: the N1-methylated nitrogen, the N3-ring nitrogen, and the exocyclic 2-amino group. This allows it to act as a monodentate or bidentate ligand, binding to metal centers to form stable coordination complexes.

The coordination of imidazole-based ligands to metals like copper, cobalt, and gold has been extensively studied. nih.govacs.org For example, copper complexes with imidazolin-imine ligands have been synthesized and characterized, demonstrating the strong bonding between the nitrogen donor and the metal center. acs.org In some structures, two imidazole ligands coordinate to a single copper atom in a nearly linear fashion. acs.org Research into five-coordinate cobalt(II) complexes with imidazole ligands has been driven by their potential application as single-ion magnets, a property that stems from their specific coordination geometry. nih.gov The steric and electronic properties of the ligand, influenced by the methyl groups at the C5 and N1 positions, play a critical role in determining the geometry, stability, and reactivity of the resulting metal complex.

Table 3: Metal Ions Coordinated by Imidazole-Based Ligands

| Metal Ion | Example Complex Type | Research Focus | Reference |

|---|---|---|---|

| Copper(I/II) | Imidazolin-imine complexes, Nanocomplexes | Catalysis, Materials Science | acs.orgacs.org |

| Cobalt(II) | Five-coordinate trigonal bipyramidal | Single-Ion Magnets | nih.gov |

| Gold(I) | N-Heterocyclic Carbene (NHC) complexes | Catalysis, Medicinal Chemistry | |

| Palladium(II) | NHC and amine complexes | Cross-coupling catalysis | |

| Platinum(II) | Amine complexes | Anticancer agents |

Catalytic Applications

The imidazole scaffold is central to many catalytic processes, either as part of a metal complex or as an organocatalyst. Derivatives of this compound are valuable in catalysis, primarily as precursors to N-heterocyclic carbenes (NHCs) or as ligands in homogeneous catalysis. nih.gov

NHCs are a powerful class of ligands in organometallic chemistry, and imidazole-based NHCs are used to stabilize metal centers in various catalytic cycles. Gold(I) complexes derived from related dimethyl-amino-imidazoles have shown high efficacy in reactions like alkyne hydroamination. Metal-catalyzed multicomponent reactions for the synthesis of complex heterocycles often employ imidazole derivatives as key components or ligands. researchgate.net Furthermore, the synthesis of other heterocyclic structures, such as imidazolidin-2-ones, can be achieved through base-catalyzed intramolecular reactions, highlighting the role of the imidazole family in promoting chemical transformations. acs.org The development of catalytic systems using imidazole derivatives is a dynamic area of research, with applications ranging from fine chemical synthesis to the production of pharmaceuticals. mdpi.com

Table 4: Catalytic Reactions Employing Imidazole Derivatives

| Catalysis Type | Role of Imidazole | Example Reaction | Reference |

|---|---|---|---|

| Homogeneous Catalysis | Ligand (e.g., NHC) for transition metals | Cross-coupling, Hydroamination | nih.gov |

| Organocatalysis | Base catalyst | Intramolecular hydroamidation | acs.org |

| Multicomponent Reactions | Reactant and/or Ligand | Synthesis of tetrasubstituted imidazoles | researchgate.net |

| Oxidative Carbonylation | Ligand for Palladium catalyst | Synthesis of cyclic ureas | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-Dimethyl-1H-imidazol-2-amine under laboratory conditions?

- Methodological Answer : A common approach involves condensation reactions between substituted diamines and carbonyl-containing reagents. For example, methyl 4-(5-methyl-1H-benzimidazol-2-yl) benzoate was synthesized using 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate in DMF with Na₂S₂O₅ as a catalyst . Similar conditions (e.g., DMF solvent, 18–24 hr reaction time, and purification via column chromatography) can be adapted for synthesizing 1,5-dimethyl derivatives. Key variables include temperature control (20–25°C) and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR is critical for confirming substituent positions and purity (>98% as per LCMS data) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) and hydrogen-bonding patterns .

- Mass Spectrometry (LCMS) : Validates molecular weight and detects impurities .

Q. What safety protocols are recommended when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Waste Management : Segregate chemical waste and collaborate with certified disposal services .

- Emergency Measures : Use emergency eyewash stations and report exposures immediately via provided contact protocols .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting thermochemical properties like ionization potentials and electron affinities . Basis sets such as 6-31G* are suitable for geometry optimization. Computational workflows should validate results against experimental NMR/IR data to resolve discrepancies in charge distribution or hydrogen-bonding motifs .

Q. How can researchers resolve contradictions in reaction yields during the synthesis of imidazole derivatives?

- Methodological Answer :

- Variable Optimization : Adjust catalyst loading (e.g., Na₂S₂O₅ vs. KI) and solvent polarity (DMF vs. ethanol) to improve yields .

- Mechanistic Analysis : Monitor intermediates via LCMS or in situ IR to identify side reactions (e.g., over-alkylation).

- Statistical Design : Employ response surface methodology (RSM) to model interactions between temperature, time, and reagent ratios .

Q. What strategies exist for analyzing hydrogen-bonding networks in this compound crystals?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H⋯N motifs) using Etter’s formalism to predict supramolecular assembly .

- Crystallographic Tools : Use SHELX software for structure refinement, particularly for high-resolution data or twinned crystals .

- Thermal Analysis : Pair X-ray diffraction with DSC to correlate hydrogen-bond strength with thermal stability .

Q. How do computational and experimental data align in predicting the reactivity of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.